molecular formula C21H20FN5O3S2 B14971083 N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B14971083
M. Wt: 473.5 g/mol
InChI Key: GBGOWIYWIPIOPU-UHFFFAOYSA-N
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Description

N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a triazolothiazole ring, and a sulfonamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The fluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the sulfonamide and acetyl groups through nucleophilic substitution and acylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities .

Scientific Research Applications

N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiazole derivatives, fluorophenyl-containing molecules, and sulfonamide-based compounds. Examples include:

Uniqueness

N-[4-({2-[2-(4-FLUOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazolothiazole core, fluorophenyl group, and sulfonamide linkage contribute to its potential as a versatile and potent compound in various scientific and industrial applications .

Properties

Molecular Formula

C21H20FN5O3S2

Molecular Weight

473.5 g/mol

IUPAC Name

N-[4-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20FN5O3S2/c1-13-19(31-21-25-20(26-27(13)21)15-3-5-16(22)6-4-15)11-12-23-32(29,30)18-9-7-17(8-10-18)24-14(2)28/h3-10,23H,11-12H2,1-2H3,(H,24,28)

InChI Key

GBGOWIYWIPIOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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